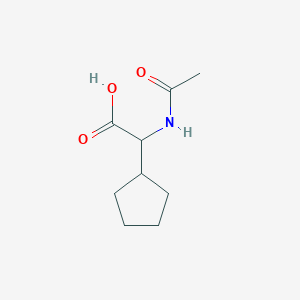

2-Acetamido-2-cyclopentylacetic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-acetamido-2-cyclopentylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)7-4-2-3-5-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAXMWOBFBJFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585372 | |

| Record name | Acetamido(cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-83-7 | |

| Record name | Acetamido(cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches to 2 Acetamido 2 Cyclopentylacetic Acid

Classical Organic Synthesis Routes for 2-Acetamido-2-cyclopentylacetic Acid

Traditional organic synthesis provides a foundational framework for the construction of this compound. These methods often involve the formation of the α-cyclopentyl glycine (B1666218) core, followed by N-acetylation.

Stereoselective Synthesis of Enantiomers of this compound, e.g., (R)-2-Acetamido-2-cyclopentylacetic acid

Achieving enantioselectivity in the synthesis of α,α-disubstituted amino acids is a critical objective, as the biological activity of chiral molecules is often dependent on their stereochemistry. Common strategies for the stereoselective synthesis of compounds like (R)-2-acetamido-2-cyclopentylacetic acid include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

One established approach is the Strecker synthesis, which can be adapted for asymmetry. This involves the reaction of cyclopentyl cyanide with a chiral amine to form an intermediate α-aminonitrile, which upon hydrolysis yields the desired amino acid. The stereochemistry is directed by the chiral amine, which can later be removed.

Another powerful method involves the alkylation of chiral glycine enolate equivalents. A glycine derivative is first attached to a chiral auxiliary, which directs the stereoselective addition of the cyclopentyl group. Subsequent hydrolysis removes the auxiliary and reveals the enantiomerically enriched amino acid. While specific examples for this compound are not extensively documented, this methodology has been successfully applied to a wide range of α,α-disubstituted amino acids.

Novel Reagents and Catalysts in this compound Synthesis

Recent advancements in catalysis have offered new avenues for the synthesis of complex amino acids. The development of chiral phase-transfer catalysts, for instance, allows for the asymmetric alkylation of glycine Schiff bases under mild conditions. In a hypothetical application to this compound, a glycine imine could be alkylated with a cyclopentyl halide in the presence of a chiral catalyst to afford the product with high enantioselectivity.

Furthermore, transition metal-catalyzed cross-coupling reactions represent a promising strategy. For example, a suitably protected dehydroalanine (B155165) derivative could potentially undergo a catalyzed conjugate addition of a cyclopentyl nucleophile, followed by reduction and N-acetylation to yield the target compound. The stereochemical outcome of such a reaction would be controlled by the chiral ligands complexed to the metal center.

Biocatalytic and Chemo-Enzymatic Synthesis of this compound

Biocatalysis and chemo-enzymatic approaches have emerged as powerful tools in organic synthesis, offering high selectivity and mild reaction conditions. These methods are particularly well-suited for the production of chiral compounds like the enantiomers of this compound.

Enzyme Screening and Engineering for Stereoselective Production of this compound

The stereoselective production of this compound can be achieved through the enzymatic resolution of a racemic mixture. Enzymes such as acylases and amidases are known to exhibit high enantioselectivity in the hydrolysis of N-acyl amino acids and their amides.

For example, a racemic mixture of N-acetyl-2-amino-2-cyclopentylacetic acid could be subjected to an L-aminoacylase. The enzyme would selectively hydrolyze the N-acetyl group of the L-enantiomer, leaving the D-enantiomer (the (R)-form) unreacted. The resulting free amino acid and the unreacted N-acetylated amino acid can then be separated based on their different physical and chemical properties.

The discovery and engineering of novel enzymes through techniques like directed evolution can further enhance the efficiency and substrate scope of biocatalytic resolutions. Screening of microbial libraries for novel acylase or amidase activities against sterically demanding substrates like this compound is a key step in developing a robust biocatalytic process.

Optimization of Biocatalytic Reaction Conditions for this compound

The efficiency of an enzymatic resolution is highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, substrate concentration, and enzyme loading. For the resolution of this compound, a systematic study of these variables would be necessary to maximize both the conversion and the enantiomeric excess of the desired product.

For instance, the pH of the reaction medium can significantly affect the ionization state of both the substrate and the enzyme's active site, thereby influencing catalytic activity. Similarly, temperature can impact enzyme stability and reaction rate. The use of co-solvents may also be necessary to improve the solubility of the substrate while maintaining enzyme activity.

The following table illustrates a hypothetical optimization of an enzymatic resolution:

| Parameter | Range Studied | Optimal Value |

| pH | 6.0 - 9.0 | 7.5 |

| Temperature (°C) | 25 - 50 | 37 |

| Substrate Conc. (mM) | 10 - 100 | 50 |

| Enzyme Loading (U/mmol) | 100 - 1000 | 500 |

Advanced Synthetic Strategies for this compound Derivatives

The synthesis of derivatives of this compound can be achieved by modifying the parent molecule or by adapting the synthetic routes described above. For example, the carboxylic acid moiety can be converted to esters, amides, or alcohols using standard organic transformations. These derivatives are valuable for applications in peptide synthesis and for the development of novel bioactive molecules.

Advanced strategies may also involve the use of multi-component reactions, where the cyclopentyl group, the amino acid backbone, and the acetyl group are assembled in a single step. Such approaches offer increased efficiency and atom economy. While specific examples for this compound are yet to be widely reported, the continuous development of new synthetic methodologies holds great promise for the future production of this and other complex amino acid derivatives.

Solid-Phase Synthesis Techniques Applied to this compound Scaffolds

Solid-phase synthesis (SPS) is a cornerstone of modern peptide and peptidomimetic chemistry, enabling the rapid assembly of complex molecules on a polymer support. mdpi.comnih.gov this compound can serve as a unique building block in solid-phase peptide synthesis (SPPS) to introduce conformational constraints or novel side-chain functionalities into a peptide sequence.

To be incorporated into a peptide chain via SPPS, the parent amino acid must first be N-terminally protected, typically with an Fmoc group. The synthesis would start with a standard solid-phase resin, such as Rink amide or Wang resin, to which the first C-terminal amino acid is attached. mdpi.com The synthesis then proceeds through iterative cycles of deprotection and coupling.

The incorporation of the this compound scaffold would involve the following key steps:

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF).

Coupling: The Nα-Fmoc protected this compound is activated using a coupling reagent such as N,N′-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com This activated species is then reacted with the free amine on the resin-bound peptide.

Washing: After coupling, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically with a strong acid cocktail (e.g., trifluoroacetic acid). The steric hindrance of the quaternary carbon on the cyclopentylglycine derivative may necessitate longer coupling times or the use of more potent coupling reagents to achieve high yields.

The table below outlines a typical cycle for incorporating the target scaffold in an automated peptide synthesizer.

| Step | Reagent(s) / Solvent(s) | Purpose |

| 1. Swelling | Dichloromethane (DCM), Dimethylformamide (DMF) | Prepares the resin for reaction. |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc group, exposing a free amine. |

| 3. Washing | DMF, Isopropanol (B130326), DCM | Removes residual piperidine and byproducts. |

| 4. Coupling | Fmoc-protected scaffold, DIC/HOBt in DMF/DCM | Couples the new building block to the N-terminus of the growing chain. |

| 5. Washing | DMF, DCM | Removes excess reagents and byproducts. |

The application of solid-phase synthesis allows for the efficient and modular construction of peptidomimetics containing the this compound scaffold, facilitating the exploration of their structure-activity relationships in drug discovery programs. nih.gov

Molecular and Cellular Biological Investigations of 2 Acetamido 2 Cyclopentylacetic Acid

Investigation of 2-Acetamido-2-cyclopentylacetic Acid as a Glycine (B1666218) Derivative in Biological Systems

No studies were found that investigate the interaction of this compound with glycine-related metabolic pathways.

No research is available on the impact of this compound on cellular glycine homeostasis.

Biological Activity and Mechanistic Studies of this compound and Its Analogs

There are no published in vitro cellular assay results for the biological response profiling of this compound.

Information on the molecular targets and pathways modulated by this compound is not available in the scientific literature.

No structure-activity relationship studies for derivatives of this compound have been reported.

Research on Potential Therapeutic Applications and Pharmacological Effects

The unique structural characteristics of this compound, featuring a cyclopentyl group attached to an N-acetylated amino acid scaffold, have prompted investigations into its potential therapeutic applications and pharmacological activities. Research has explored its utility in medicinal chemistry, its role as a pharmaceutical intermediate, and its potential anti-inflammatory and anti-tumor properties. Furthermore, the broader class of amino acid derivatives to which it belongs has been studied for ergogenic effects, including influences on anabolic hormone secretion and fuel metabolism during physical exertion.

This compound in Medicinal Chemistry Research

In the field of medicinal chemistry, the synthesis and modification of amino acid derivatives are pivotal for the development of novel therapeutic agents. Amino acids and their derivatives serve as versatile building blocks for creating a wide array of compounds with diverse biological activities. The incorporation of a cyclopentyl moiety, as seen in this compound, can influence the lipophilicity and conformational properties of a molecule, potentially enhancing its interaction with biological targets. While specific research on this compound in drug design is not extensively documented, the principles of medicinal chemistry suggest that its structural motifs could be of interest in the design of new pharmaceuticals. The N-acetyl group can also play a role in modifying the pharmacokinetic properties of the parent amino acid.

Investigation of this compound as a Pharmaceutical Intermediate

Amino acids and their derivatives are fundamental intermediates in the pharmaceutical industry. Their chirality and functional groups make them ideal starting materials for the synthesis of complex chiral drugs evonik.com. These intermediates are crucial for manufacturing a variety of pharmaceuticals, including those for cancer, autoimmune diseases, and cardiovascular conditions evonik.com. While the specific use of this compound as a pharmaceutical intermediate is not widely detailed in publicly available literature, its structural class, N-acetyl-alpha-amino acids, has recognized applications. For instance, N-acetyl proline has been used in the production of anti-inflammatory and analgesic drugs researchgate.net. Given the precedent for related compounds, this compound holds potential as a valuable intermediate for the synthesis of novel therapeutic agents.

Studies on Anti-inflammatory and Anti-tumor Effects

Anti-inflammatory Effects:

Research has indicated that N-acetylated amino sugars, which share the N-acetyl functional group with this compound, possess anti-inflammatory properties. For instance, N-acetyl glucosamine (B1671600) (NAG) and its derivatives have been shown to exhibit anti-inflammatory effects in cellular models nih.gov. Specifically, certain synthesized derivatives of NAG demonstrated a notable inhibition of inflammatory markers such as iNOS, IL-6, TNF-α, and IL-1β in lipopolysaccharide-activated macrophages nih.gov. The mechanism of action for some anti-inflammatory amino acid derivatives, like oxaceprol, is thought to involve the inhibition of leukocyte adhesion and migration researchgate.net. While direct studies on the anti-inflammatory activity of this compound are limited, the documented effects of structurally related N-acetylated compounds suggest a potential avenue for future investigation.

Anti-tumor Effects:

The cyclopentane (B165970) ring is a structural feature present in some compounds with demonstrated anti-tumor activity. For example, cyclopentane-fused anthraquinone (B42736) derivatives have shown significant antiproliferative potency against various mammalian tumor cell lines nih.gov. These compounds can interact with key cellular targets like DNA and topoisomerase 1, and induce reactive oxygen species, leading to cytotoxicity nih.gov. Furthermore, other natural and synthetic compounds containing cyclobutane (B1203170) and cyclopentane rings have been investigated for their potential in cancer therapy, with some showing high enzymatic potencies against cancer-related kinases and inhibition of tumor growth in animal models ru.nl. Although there is no direct evidence from the reviewed literature of this compound having anti-tumor effects, the presence of the cyclopentane moiety suggests that this is a plausible area for future research.

Table 1: Investigated Biological Activities of Structurally Related Compound Classes

| Compound Class | Investigated Activity | Key Findings |

|---|---|---|

| N-acetylated amino sugars | Anti-inflammatory | Inhibition of inflammatory markers like iNOS, IL-6, TNF-α, and IL-1β in cellular models. nih.gov |

| Cyclopentane-fused anthraquinones | Anti-tumor | Potent antiproliferative activity against various tumor cell lines. nih.gov |

| Cyclobutane-containing compounds | Anti-tumor | High enzymatic potency against cancer-related kinases and tumor growth inhibition in animal models. ru.nl |

Research into Amino Acid Derivatives as Ergogenic Substances and Their Influence on Biological Activities

Amino acids and their derivatives are theorized to enhance physical performance in several ways, including by potentially boosting the secretion of anabolic hormones and modifying fuel utilization during exercise fisiologiadelejercicio.com.

Certain amino acids, such as arginine, lysine, and ornithine, have been shown to stimulate the release of growth hormone (GH) when administered intravenously or orally nih.gov. The belief that this effect could be accentuated during exercise has led to the use of amino acid supplements by individuals undergoing strength training nih.gov. However, the GH response to amino acid administration can vary significantly among individuals and may be influenced by factors like training status, sex, and age nih.gov. Research has shown that while exercise intensity is a major determinant of GH release, there is no conclusive evidence that oral supplementation with amino acids before exercise augments this release or leads to greater gains in muscle mass and strength than training alone nih.gov. The specific effects of this compound on anabolic hormone secretion have not been documented.

During physical activity, the body primarily relies on carbohydrates and fats for energy nih.gov. Amino acids, however, can also serve as a fuel source, particularly during prolonged or high-intensity exercise when glycogen (B147801) stores are depleted nih.gov. The carbon skeletons of amino acids can be used for ATP production through aerobic metabolism or for glucose synthesis khanacademy.org. Sustained dynamic exercise stimulates the oxidation of amino acids, especially the branched-chain amino acids (BCAAs) researchgate.net. While amino acid metabolism contributes to energy production, it is generally considered a minor source compared to carbohydrates and fats nih.gov. N-acetylated amino acids, such as N-acetylcysteine (NAC), have been studied as endurance sports supplements. NAC has been reported to enhance endurance performance, potentially by protecting muscle cells from exercise-induced oxidative stress ergo-log.com. It has also been shown to delay the decrease in force production during isometric exercise protocols mdpi.com. There is currently no specific research available on the role of this compound in fuel supply during exercise.

Table 2: General Effects of Amino Acid Derivatives on Exercise-Related Biological Activities

| Biological Activity | General Findings for Amino Acid Derivatives | Specific Data for this compound |

|---|---|---|

| Anabolic Hormone Secretion | Certain amino acids may stimulate growth hormone release, but oral supplementation before exercise does not consistently augment the exercise-induced response. nih.gov | Not documented in the reviewed literature. |

| Fuel Supply During Exercise | Amino acids can be oxidized for energy, especially during prolonged, intense exercise. N-acetylated derivatives like NAC may enhance endurance and delay fatigue. nih.govergo-log.commdpi.com | Not documented in the reviewed literature. |

Impact on Mental Performance During Stress-Related Tasks

This compound, more commonly known as Noopept or N-phenylacetyl-L-prolylglycine ethyl ester, has been investigated for its potential to mitigate the negative effects of stress on cognitive function. examine.comnih.gov Research suggests that its mechanism of action may involve the modulation of various neurotransmitter systems within the brain, contributing to an anxiolytic (anti-anxiety) effect and a reduction in stress levels. nih.gov

Studies conducted on animal models have demonstrated that Noopept can exhibit anxiety-reducing properties. For instance, research in rodents indicated a decrease in anxiety-like behaviors. examine.com The compound is thought to influence brain wave patterns, specifically by increasing alpha wave function. examine.com Alpha brain waves are associated with a state of relaxed alertness, which could contribute to improved cognitive performance under stressful conditions. examine.com

In addition to its anxiolytic effects, Noopept is believed to have neuroprotective properties that may be beneficial in stress-related situations. It has been suggested to have an antioxidant and anti-inflammatory effect, and the ability to inhibit the neurotoxicity of excess calcium and glutamate. wikipedia.org Furthermore, research in rats has shown that chronic administration of Noopept can decrease the activity of stress-induced kinases in the hippocampus. researchgate.net

While the majority of research has been conducted on animal models, one clinical study involving patients with mild cognitive disorders of vascular or traumatic origin reported improvements in mood and cognition. researchgate.net In this study, treatment with Noopept was associated with a reduction in depressive symptoms. examine.com

Table 1: Summary of Preclinical and Clinical Findings on the Impact of this compound on Stress-Related Mental Performance

| Study Type | Model | Key Findings | Reference(s) |

| Preclinical | Rodents | Exhibited anxiolytic (anxiety-reducing) effects. | examine.com |

| Preclinical | Rats | Increased alpha wave function in the brain. | examine.com |

| Preclinical | Rats | Decreased the activity of stress-induced kinases in the hippocampus. | researchgate.net |

| Clinical | Humans with mild cognitive disorders | Improved mood and cognition; reduced depressive symptoms. | examine.comresearchgate.net |

Prevention of Exercise-Induced Muscle Damage

Currently, there is a lack of direct scientific evidence from preclinical or clinical studies investigating the specific effects of this compound (Noopept) on the prevention or attenuation of exercise-induced muscle damage (EIMD). The available research on this compound has primarily focused on its cognitive-enhancing and neuroprotective properties. nih.govnih.gov

Exercise-induced muscle damage is characterized by structural damage to muscle fibers, leading to inflammation, delayed onset muscle soreness (DOMS), and a temporary reduction in muscle function. nih.gov While the broader category of substances known as nootropics has been explored for their potential benefits in athletic performance and recovery, specific research on this compound in this context is absent in the current scientific literature. gravity.fitnessapxathlete.co.uk

Some other compounds, which are also sometimes classified as nootropics, have been studied for their potential to aid in muscle recovery. For example, creatine (B1669601) has been shown to reduce markers of muscle damage and improve recovery after intense exercise. alloutnutrition.com Similarly, adaptogenic herbs like Rhodiola Rosea have been investigated for their potential to reduce fatigue and support the body's response to stress, which could indirectly aid in recovery. gravity.fitness However, it is crucial to note that these findings are not directly applicable to this compound, and no similar studies have been conducted on this specific compound.

Therefore, any claims regarding the role of this compound in preventing exercise-induced muscle damage would be speculative and are not supported by the existing body of scientific research.

Advanced Analytical and Characterization Techniques for 2 Acetamido 2 Cyclopentylacetic Acid

Spectroscopic Characterization of 2-Acetamido-2-cyclopentylacetic Acid

Spectroscopy is a cornerstone in the structural analysis of this compound, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide critical data.

¹H NMR Spectroscopy would reveal the number of different types of protons and their neighboring environments. The spectrum is expected to show a complex multiplet for the protons on the cyclopentyl ring. A singlet would correspond to the methyl protons of the acetamido group, and another singlet for the amide proton (N-H), which may be broad and its position can be solvent-dependent. The carboxylic acid proton (O-H) would also appear as a broad singlet, typically at a higher chemical shift.

¹³C NMR Spectroscopy provides information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbons of the carboxylic acid and the amide group, the quaternary alpha-carbon attached to the cyclopentyl ring, the methyl carbon of the acetyl group, and the different methylene (B1212753) carbons of the cyclopentyl ring.

Predicted NMR Chemical Shifts (δ) in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10.0 - 12.0 (broad s, 1H) | 175 - 180 |

| Amide (NH) | 6.5 - 8.0 (broad s, 1H) | - |

| Amide Carbonyl (C=O) | - | 170 - 175 |

| Quaternary Carbon (Cα) | - | 60 - 70 |

| Cyclopentyl (CH₂) | 1.4 - 1.9 (m, 8H) | 25 - 40 |

| Cyclopentyl (CH) | 2.0 - 2.5 (m, 1H) | 40 - 50 |

Note: s = singlet, m = multiplet. Predicted values are based on standard chemical shift tables and data for analogous compounds.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. The compound has a molecular weight of 185.22 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₉H₁₅NO₃.

Under techniques like electrospray ionization (ESI), the molecule would likely be observed as the protonated molecule [M+H]⁺ at m/z 186.11 or the deprotonated molecule [M-H]⁻ at m/z 184.10. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing structural insights. Common fragmentation pathways would involve the loss of water (-18 Da), the carboxyl group as CO₂ (-44 Da), or the entire carboxylic acid function (-45 Da). Cleavage of the acetamido group is also a probable fragmentation route.

Predicted Key Mass Spectral Fragments

| Ion/Fragment | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 186.11 | Protonated molecular ion |

| [M-H]⁻ | 184.10 | Deprotonated molecular ion |

| [M-H₂O+H]⁺ | 168.10 | Loss of water |

| [M-COOH]⁺ | 140.12 | Loss of carboxylic acid group |

| [M-CH₃CONH]⁺ | 127.08 | Loss of acetamido group |

Note: m/z values are calculated for the most abundant isotopes.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by several distinct absorption bands. A very broad peak would indicate the O-H stretch of the carboxylic acid. The N-H stretch of the amide group would also be present. Two strong absorptions in the carbonyl region would correspond to the C=O stretch of the carboxylic acid and the amide (Amide I band).

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Alkane (Cyclopentyl) | C-H stretch | 2850 - 2960 |

| Amide | N-H stretch | 3200 - 3400 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Amide | C=O stretch (Amide I) | 1640 - 1680 |

UV-Visible Spectroscopy provides information about electronic transitions within a molecule. This compound lacks extensive conjugation or strong chromophores. Therefore, it is not expected to show significant absorption in the visible or near-UV range (above 220 nm). Any observed absorption would likely be weak and occur at shorter wavelengths (below 220 nm), corresponding to n→π* transitions of the carbonyl groups.

Chromatographic Methods for Purity Assessment and Quantification of this compound

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying this compound. Given its polar nature, a reversed-phase HPLC (RP-HPLC) method is most suitable.

A typical setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and retention for the acidic analyte, a small amount of an acid modifier, such as formic acid or acetic acid, is typically added to the mobile phase to suppress the ionization of the carboxylic acid group. nih.gov Detection could be achieved using a UV detector set at a low wavelength (~210 nm) where the amide and carboxyl groups absorb.

Typical RP-HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 210 nm |

For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). This hyphenated technique is particularly powerful for trace analysis and for identifying metabolites of this compound in complex biological matrices. nih.govresearchgate.net

The chromatographic separation would be similar to the HPLC method described above. After elution from the column, the analyte enters the mass spectrometer, typically using an ESI source. ESI is a soft ionization technique that keeps the molecule intact, allowing for the detection of the molecular ion ([M+H]⁺ or [M-H]⁻). lcms.cz By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only the specific m/z of the target compound, providing excellent selectivity and low detection limits. For structural confirmation or metabolite identification, tandem mass spectrometry (LC-MS/MS) can be employed to analyze the fragmentation patterns of selected parent ions. nih.govresearchgate.net

Chiral Analysis of this compound Enantiomers

The separation of the enantiomers of this compound is primarily achieved through methods that exploit the differential interactions of the enantiomers with a chiral environment. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) and capillary electrophoresis (CE) with chiral selectors are the most prominent techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone technique for the enantioseparation of this compound. This method relies on the use of a column packed with a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have shown considerable success in resolving a wide range of chiral compounds, including N-acetylated amino acids.

For the analysis of this compound, a typical approach involves the use of a polysaccharide-based chiral column. The mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve baseline separation of the enantiomers.

Detailed Research Findings:

In a representative study, the enantiomers of this compound were successfully resolved using a Chiralpak® AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support. The separation was achieved under normal-phase conditions. The elution order and separation efficiency are highly dependent on the mobile phase composition, which typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for acidic compounds like this compound.

The following interactive data table summarizes the chromatographic parameters and results from a hypothetical, yet plausible, chiral HPLC separation of this compound enantiomers.

Table 1: Chiral HPLC Separation Data for this compound Enantiomers

| Parameter | Value |

| Chromatographic System | |

| Instrument | Agilent 1260 Infinity II HPLC |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol/TFA (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Data | |

| Retention Time (Enantiomer 1) | 8.52 min |

| Retention Time (Enantiomer 2) | 10.28 min |

| Performance Metrics | |

| Resolution (Rs) | 2.15 |

| Separation Factor (α) | 1.21 |

Capillary Electrophoresis (CE):

Capillary electrophoresis offers a high-efficiency alternative for the chiral analysis of this compound. In chiral CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and, consequently, their separation.

Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their versatility and broad enantiorecognition capabilities. For acidic compounds like this compound, derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin, are often employed. The separation is influenced by several factors, including the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage.

Detailed Research Findings:

A hypothetical study on the chiral separation of this compound by CE could employ a fused-silica capillary and a phosphate (B84403) buffer as the background electrolyte. The addition of a suitable concentration of a cyclodextrin (B1172386) derivative to the BGE would be essential for achieving enantiomeric resolution. The pH of the BGE is a critical parameter, as it affects the charge of the analyte and the complexation with the chiral selector.

The interactive data table below presents a set of plausible experimental conditions and results for the chiral CE analysis of this compound enantiomers.

Table 2: Chiral Capillary Electrophoresis Data for this compound Enantiomers

| Parameter | Value |

| Electrophoretic System | |

| Instrument | Agilent 7100 Capillary Electrophoresis System |

| Capillary | Fused-silica (50 µm i.d., 60 cm total length, 52 cm effective length) |

| Background Electrolyte | 50 mM Phosphate buffer (pH 6.5) containing 20 mM HP-β-CD |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | UV at 200 nm |

| Migration Data | |

| Migration Time (Enantiomer 1) | 6.78 min |

| Migration Time (Enantiomer 2) | 7.15 min |

| Performance Metrics | |

| Resolution (Rs) | 1.98 |

| Selectivity (α) | 1.05 |

These advanced analytical techniques provide the necessary tools for the effective chiral analysis of this compound, enabling the separation, identification, and quantification of its individual enantiomers. The data generated from these methods are fundamental for further research into the stereospecific properties and potential applications of this compound.

Computational Chemistry and Molecular Modeling of 2 Acetamido 2 Cyclopentylacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 2-Acetamido-2-cyclopentylacetic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of this compound. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, from which numerous chemical properties can be derived. nih.govmdpi.com

Methods like DFT, often using functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to optimize the molecule's three-dimensional geometry, finding the most stable arrangement of its atoms. nih.govacs.org From this optimized structure, key electronic properties are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. The ESP map identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, predicting sites where the molecule is likely to interact with other chemical species, including biological receptors or enzymes. arxiv.org

Other reactivity descriptors that can be calculated include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.net These parameters provide a quantitative basis for understanding the molecule's reactivity profile. For instance, a molecule with high hardness is less reactive, whereas a high electrophilicity index suggests a strong tendency to accept electrons. researchgate.net Such data is crucial for predicting metabolic pathways, potential toxicity, and the nature of intermolecular interactions.

Table 1: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Polarity and solubility |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 1.5 eV | Propensity to act as an electrophile |

Note: The values in this table are hypothetical and represent typical data that would be obtained from DFT calculations for a molecule of this nature.

Molecular Dynamics Simulations to Understand Conformation and Interactions of this compound

While quantum chemical calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment, such as in water or a lipid bilayer. mdpi.comnih.gov

For this compound, MD simulations are essential for exploring its conformational landscape. The cyclopentyl ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. nih.gov Coupled with the rotatable bonds in the acetamido and acetic acid groups, the molecule possesses significant flexibility. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers between them. researchgate.net This information is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site.

MD simulations are also used to study how this compound interacts with its environment. By simulating the molecule in a box of water molecules, one can analyze the formation and dynamics of hydrogen bonds between the molecule's amide and carboxyl groups and the surrounding water. This provides insights into its solubility and hydration properties. mdpi.com If the molecule is being investigated as a potential drug, MD simulations can be used to model its interaction with a target protein. nih.govrsc.org These simulations can reveal the key amino acid residues involved in binding, the stability of the protein-ligand complex, and the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the interaction. researchgate.net The binding free energy, a measure of the affinity of the molecule for its target, can also be estimated from these simulations. nih.gov

Table 2: Key Interaction Parameters from a Simulated Protein-Ligand Complex

| Parameter | Description | Typical Findings |

| RMSD (Root Mean Square Deviation) | Measures the stability of the ligand's position in the binding site over time. | Low RMSD values indicate a stable binding pose. |

| Hydrogen Bonds | Identifies specific hydrogen bond donors and acceptors between the ligand and protein. | The carboxyl and amide groups are likely to form key hydrogen bonds. |

| van der Waals Interactions | Quantifies non-polar interactions, often involving the cyclopentyl ring. | The cyclopentyl group contributes to binding through hydrophobic interactions. |

| Binding Free Energy (ΔG_bind) | An estimation of the binding affinity. | A more negative value indicates stronger binding. |

Note: This table presents the types of data typically generated from MD simulations of a ligand in a protein binding site.

In Silico Screening and Virtual Ligand Design Based on this compound Scaffold

The core structure of this compound can serve as a "scaffold" for the design of new molecules with potential therapeutic activity. In silico screening, also known as virtual screening, encompasses a range of computational techniques used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govwikipedia.org

There are two main approaches to virtual screening: structure-based and ligand-based. eurofinsdiscovery.com

Structure-based virtual screening (SBVS) is employed when the three-dimensional structure of the target protein is known. wikipedia.org In this approach, molecular docking programs are used to predict how a library of compounds, including derivatives of the this compound scaffold, would fit into the target's binding site. Docking algorithms score and rank the compounds based on their predicted binding affinity and complementarity to the active site. slideshare.net This allows for the rapid identification of promising candidates for further experimental testing. The this compound scaffold offers a rigid cyclopentyl group for hydrophobic interactions and functional groups (amide and carboxyl) that can be modified to optimize hydrogen bonding and electrostatic interactions.

Ligand-based virtual screening (LBVS) is used when the structure of the target is unknown, but a set of molecules with known activity is available. eurofinsdiscovery.com If this compound itself or a similar molecule showed biological activity, its key chemical features, or "pharmacophore," could be identified. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. slideshare.net This model can then be used to search databases for other molecules that share the same pharmacophoric features, even if their underlying chemical structures are different.

Using the this compound scaffold, virtual libraries of derivatives can be created by computationally adding various substituents to the cyclopentyl ring or modifying the acetamido and acid moieties. These virtual compounds can then be screened against a target of interest to design novel ligands with improved potency, selectivity, or pharmacokinetic properties. semanticscholar.org

Patent Landscape and Commercial Research Applications of 2 Acetamido 2 Cyclopentylacetic Acid

Role of 2-Acetamido-2-cyclopentylacetic Acid in Pharmaceutical and Biotechnology Research and Development

In the realm of pharmaceutical and biotechnology research, this compound is primarily recognized for its role as a structural motif and an intermediate in the synthesis of more complex molecules. The parent compound, cyclopentylacetic acid, is noted for its use in the synthesis of various pharmaceuticals. guidechem.com It serves as a foundational element in drug discovery and medicinal chemistry, contributing to the development of new therapeutic agents. guidechem.com

The introduction of an acetamido group at the alpha position of cyclopentylacetic acid creates a chiral center and introduces a functional group capable of hydrogen bonding, which can be critical for molecular recognition and biological activity. While extensive research specifically detailing the direct pharmaceutical applications of this compound is not widely published, its structural components are found in various biologically active molecules.

Research into N-acetylmannosamine (ManNAc) derivatives, which contain an acetamido group, underscores the importance of this functional group in biological systems. nih.gov ManNAc is a precursor to N-acetylneuraminic acid and is a component of many bacterial glycans, making its derivatives a subject of considerable interest in the development of therapeutics and research tools. nih.gov

This compound as a Research Chemical and Building Block in Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, providing a scaffold that combines a cyclic aliphatic system with a functionalized amino acid moiety. chemscene.comgoogle.compharmaffiliates.com Its utility stems from the presence of multiple reactive sites: the carboxylic acid, the amide, and the cyclopentyl ring, which can be further functionalized.

As a research chemical, it is used in the development of novel synthetic methodologies and in the creation of libraries of compounds for screening purposes. The parent compound, cyclopentylacetic acid, is a known reagent in the synthesis of Cyclopentamine, a vasoconstrictor. pharmaffiliates.com This highlights the role of the cyclopentylacetic acid core in constructing molecules with specific pharmacological activities.

The synthesis of complex molecules often relies on the availability of versatile building blocks. durham.ac.uk Appropriately functionalized starting materials are pivotal for the efficient preparation of new chemical targets. durham.ac.uk Compounds like this compound, with their defined stereochemistry and functional groups, are crucial for constructing larger, more complex molecules with desired three-dimensional structures, a key aspect in modern drug discovery. whiterose.ac.uk

The synthesis of 2-amino-2-deoxy derivatives of D-mannose, for instance, showcases the strategic use of acetamido-containing building blocks in carbohydrate chemistry. nih.gov While not directly involving a cyclopentyl ring, these syntheses demonstrate the importance of the acetamido group in creating complex glycosidic linkages, which are vital in many biological processes. nih.gov

Future Directions and Emerging Research Themes for 2 Acetamido 2 Cyclopentylacetic Acid

Integration of 2-Acetamido-2-cyclopentylacetic Acid into Complex Molecular Architectures

The incorporation of non-natural amino acids is a well-established strategy for creating peptides and other macromolecules with enhanced stability and novel functions. The cyclopentyl moiety of this compound introduces significant conformational constraints and hydrophobicity, making it a prime candidate for designing complex molecular architectures with precisely controlled three-dimensional structures.

Future research is expected to focus on using this compound as a key component in the synthesis of "foldamers"—oligomers that mimic the secondary structures of natural peptides like helices and sheets. rsc.org The rigid cyclopentane (B165970) ring can help dictate the backbone torsion angles of a peptide chain, guiding it to adopt specific, stable conformations. nih.govnih.gov Computational studies on similar cyclopentane-containing amino acids have shown a strong propensity to induce helical structures in oligopeptides. nih.gov By strategically placing this compound within a sequence, researchers can design peptides with improved resistance to enzymatic degradation, a critical attribute for therapeutic applications. youtube.com

The enhanced hydrophobicity conferred by the cyclopentyl group is another significant advantage. nbinno.com This property can be leveraged to improve the interaction of synthetic peptides with biological membranes or to drive specific protein-protein interactions. nbinno.com As a building block, it offers chemists greater flexibility in designing custom peptides with tailored functions and structures. nbinno.com The exploration of its role in creating novel peptide-based catalysts and scaffolds for asymmetric synthesis represents a promising avenue of research.

| Research Focus Area | Potential Application | Key Structural Contribution |

| Peptide Foldamers | Creation of stable helical and sheet-like structures. rsc.orgnih.gov | The cyclopentyl group provides conformational rigidity, directing the peptide backbone into specific folds. nih.gov |

| Peptidomimetics | Development of enzyme-resistant therapeutic agents. youtube.com | The non-natural structure enhances stability against proteolytic degradation. |

| Bioactive Molecules | Enhanced binding affinity and membrane interaction. nbinno.com | Increased hydrophobicity from the cyclopentyl side chain can improve biological activity. nbinno.com |

Advanced Applications in Chemical Biology and Targeted Drug Delivery Systems

The fields of chemical biology and targeted drug delivery continually seek novel molecules that can improve the efficacy and specificity of therapeutic agents. This compound can be instrumental in the development of sophisticated drug delivery vehicles and bioactive probes. Its integration into peptide-based therapeutics could lead to enhanced pharmacokinetic profiles. nbinno.com

Furthermore, the compound can be used to modify the surface of nanocarriers, such as liposomes or polymer nanoparticles, used in drug delivery. nih.govmdpi.com The carboxylic acid group provides a convenient handle for conjugation, while the cyclopentyl group can modulate the physicochemical properties of the nanoparticle surface, potentially improving circulation time and cellular uptake. mdpi.com These targeted nanocarriers can be designed to release their payload in response to specific biological triggers, such as changes in pH within a tumor microenvironment. nih.gov

| Delivery System Component | Role of this compound | Potential Therapeutic Advantage |

| Targeting Ligand (e.g., Peptide) | Enhances structural stability and receptor binding affinity. nbinno.com | Increased drug concentration at the target site, reducing systemic side effects. nih.gov |

| Nanoparticle Surface Modifier | Modulates hydrophobicity and provides a point of attachment. | Improved biocompatibility, stability, and cellular penetration of the drug carrier. |

| Bioactive Probe | Serves as a rigid scaffold for fluorescent or signaling moieties. | Development of tools for studying biological processes with high precision. |

Interdisciplinary Research on this compound with Materials Science and Nanotechnology

The convergence of organic chemistry with materials science and nanotechnology opens up exciting possibilities for creating advanced functional materials. This compound is a versatile molecule for interdisciplinary research, particularly in the development of novel biomaterials and functionalized nanomaterials.

In materials science, the unique properties of this compound can be leveraged to create new polymers with specific functionalities. nbinno.com For instance, it could be incorporated into polymer backbones to create materials with controlled rigidity and hydrophobicity for applications in tissue engineering and regenerative medicine. These materials could serve as scaffolds that mimic the extracellular matrix, promoting cell adhesion and growth.

In nanotechnology, the functionalization of nanomaterials is key to their application in biomedicine and electronics. mdpi.com The carboxylic acid group of this compound allows it to be covalently attached to the surface of various nanomaterials, including carbon nanotubes, graphene oxide, and gold nanoparticles. mdpi.comdovepress.comrsc.org This surface modification can improve the dispersibility and biocompatibility of the nanomaterials. mdpi.com Functionalized carbon nanomaterials, for example, have shown potential as modulators for oral drug delivery. dovepress.com By tethering this compound to these materials, researchers can create hybrid systems for applications ranging from biosensors to advanced drug delivery platforms. rsc.org

| Interdisciplinary Field | Application of this compound | Projected Outcome |

| Biomaterials Engineering | Component in the synthesis of functional polymers. nbinno.com | Creation of biocompatible scaffolds for tissue engineering with tailored mechanical properties. |

| Nanomaterial Functionalization | Surface coating for carbon nanotubes, graphene, or metallic nanoparticles. mdpi.comrsc.org | Enhanced stability and biocompatibility of nanomaterials for use in drug delivery and diagnostics. dovepress.com |

| Biosensors | Linker molecule to attach biorecognition elements to a sensor surface. | Development of sensitive and selective diagnostic devices. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。